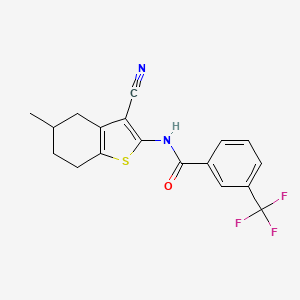

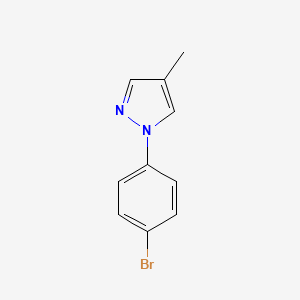

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

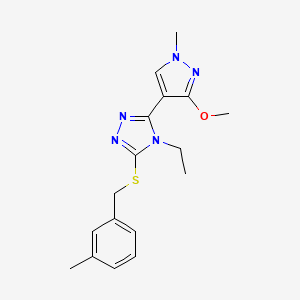

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains an anthraquinone moiety (9,10-dioxo-9,10-dihydroanthracen-1-yl), which is a type of aromatic organic compound. Anthraquinones are often used in the production of dyes and pigments due to their bright colors .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS .Chemical Reactions Analysis

The compound contains an N,O-bidentate directing group, which could potentially be suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it could participate in a variety of chemical reactions.科学的研究の応用

Synthesis and Characterization

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, a compound closely related to the one , was synthesized through a reaction involving 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. This compound was characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS, highlighting its potential in metal-catalyzed C-H bond functionalization reactions due to its N,O-bidentate directing group (Hamad H. Al Mamari, Ahmed Al Sheidi, 2020).

Biological Activities

The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β-, and ω-amino acids led to the synthesis of new amino-acid derivatives of 9,10-anthraquinone. These derivatives displayed antimicrobial activities against Mycobacterium luteum, Aspergillus niger, and Candida tenuis, suggesting potential applications in antimicrobial drug development. The biological activity results were consistent with predictions made using the computer program PASS, indicating the potential for further study of the antitumor and antioxidant actions of these derivatives (V. I. Zvarich et al., 2014).

Drug Synthesis and Pharmacological Effects

An analogue of rhein, synthesized from N,N-Diethyl(2-methoxy-4-methyl)benzamide, was characterized for its potential in treating osteoarthritis due to its improved systemic exposure. This analogue, 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrated pharmacological significance in animal models, hinting at its therapeutic applications in osteoarthritis management (W. M. Owton et al., 1995).

Antioxidant and Antiplatelet Activity

The synthesis of new N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides showed promising results in radical scavenging activity, particularly in lipid peroxidation and oxidative modification of proteins in vitro. Compounds with a substituent in the first position of the anthracedione core exhibited better antioxidant properties. Additionally, certain compounds demonstrated significant antiplatelet activity, inhibiting ADP-induced aggregation, suggesting potential therapeutic applications in cardiovascular diseases (M. Stasevych et al., 2022).

将来の方向性

作用機序

Target of Action

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide is a chemical compound with potential applications in scientific research

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the functionalization of C-H bonds . The Lewis-basic directing group in the compound coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the functionalization of C-H bonds . This process could result in a reduction in waste and saving of materials/chemicals, as well as shortening the number of steps in chemical synthesis .

特性

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c1-29-18-11-13(12-19(30-2)23(18)31-3)24(28)25-17-10-6-9-16-20(17)22(27)15-8-5-4-7-14(15)21(16)26/h4-12H,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFSANPRVZBRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chloro-4-methylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2607389.png)

![3-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2607391.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2607392.png)

![1-Oxaspiro[4.4]nonan-4-amine](/img/structure/B2607393.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2607403.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2607409.png)